(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-6,9,12-14H,7-8,10-11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGJXFRXBMZSF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction between the appropriate aldehyde and ketone precursors.
Chlorination: The chlorophenyl group can be introduced through a halogenation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Spectral and Crystallographic Data
- IR Spectroscopy : Common absorption bands include C=O stretches (~1660 cm⁻¹) and aromatic C–H vibrations (~735–833 cm⁻¹) .
- NMR : The α,β-unsaturated ketone system generates deshielded protons (δ 7.5–8.5 ppm for vinyl protons) .
- Crystallography : Piperidine rings in analogs like (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one adopt chair conformations, with dihedral angles <10° between aromatic rings, stabilizing crystal packing via C–H⋯O interactions .
Biological Activity
(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and its mechanism of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18ClN2OS |
| Molecular Weight | 339.85 g/mol |
| CAS Number | 1798402-68-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization to form the piperidine ring, introduction of the thiophene group via coupling reactions, and formation of the enone structure through aldol condensation. Chlorination is also performed to introduce the chlorophenyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity against several strains:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.75 |
The compound demonstrated bactericidal activity, effectively inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
In vitro studies have shown that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating potent anti-proliferative effects:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | < 25 |
| MCF7 | < 25 |
| PC3 | < 30 |
The structure-function relationship suggests that the presence of the thiophene and piperidine moieties contributes significantly to its activity against these cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activities or receptor interactions, influencing pathways related to cell growth and proliferation. Further experimental studies are needed to elucidate these mechanisms in detail .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of chlorophenyl, thiophene, and piperidine structures. This unique architecture may confer specific reactivity and biological properties not observed in other derivatives .
Q & A
Q. How is (E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one typically synthesized in academic settings?
The compound is synthesized via the Claisen-Schmidt condensation reaction, a standard method for α,β-unsaturated ketones. A typical procedure involves reacting a substituted acetophenone derivative (e.g., 4-(thiophen-3-yl)piperidin-1-yl acetophenone) with 2-chlorobenzaldehyde in the presence of a base like KOH or NaOH in ethanol. The reaction is stirred at 0–50°C for 2–3 hours, followed by purification using column chromatography to isolate the (E)-isomer .
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- Spectroscopy : NMR (¹H and ¹³C) confirms the presence of the thiophene, chlorophenyl, and piperidine moieties. IR spectroscopy verifies the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹.
- Crystallography : Single-crystal X-ray diffraction (XRD) provides definitive proof of the (E)-configuration and spatial arrangement. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.8875 Å, b = 7.4926 Å) are commonly observed in similar chalcone derivatives .
Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?
- Antimicrobial Activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Substituent Variation : Systematically modify the thiophene (e.g., 3-yl vs. 2-yl), chlorophenyl (e.g., ortho vs. para substitution), or piperidine (e.g., N-alkylation) groups.
- Bioisosteric Replacement : Replace the piperidine ring with morpholine or pyrrolidine to assess solubility and target affinity.
- Computational Pre-screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase enzymes or GPCRs before synthesizing analogs .
Q. How can researchers resolve contradictions in biological activity data across different substituted chalcone derivatives?
- Crystallographic Analysis : Compare crystal packing effects (e.g., hydrogen bonding, π-π stacking) to explain variations in solubility or stability.
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations.
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent interference .
Q. What advanced computational approaches are utilized to predict the reactivity and binding modes of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 or bacterial efflux pumps) over 100 ns trajectories to evaluate binding stability.
- QSAR Modeling : Train machine learning models on datasets of similar chalcones to predict logP, pIC₅₀, or toxicity .
Q. How do crystallographic parameters influence the material properties of such α,β-unsaturated ketones?
Non-centrosymmetric crystal packing (e.g., space group P1) enhances nonlinear optical (NLO) properties, making the compound suitable for applications in second-harmonic generation (SHG). Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
